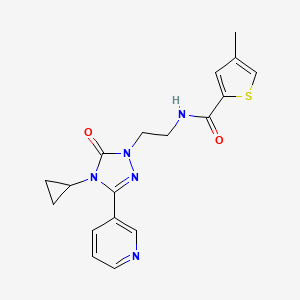

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide

描述

属性

IUPAC Name |

N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-4-methylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2S/c1-12-9-15(26-11-12)17(24)20-7-8-22-18(25)23(14-4-5-14)16(21-22)13-3-2-6-19-10-13/h2-3,6,9-11,14H,4-5,7-8H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGIKNUPQLZYJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCCN2C(=O)N(C(=N2)C3=CN=CC=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide is a complex compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups that contribute to its biological properties:

- Molecular Formula : CHNO

- Molecular Weight : 446.5 g/mol

- Key Structural Features :

- Cyclopropyl group

- Pyridine moiety

- 1,2,4-triazole ring

- Thiophene carboxamide

Biological Activities

The compound exhibits a range of biological activities as summarized below:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Antitumor | Demonstrates cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. |

| Antifungal | Effective against fungal pathogens, suggesting utility in treating fungal infections. |

| Anti-inflammatory | May inhibit inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases. |

| Antidiabetic | Shows promise in modulating glucose levels and improving insulin sensitivity. |

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The triazole ring is known to interact with various enzymes, potentially inhibiting their activity and disrupting metabolic pathways relevant to disease states .

- Receptor Modulation : The compound may bind to specific receptors involved in inflammatory and metabolic processes, modulating their activity.

- Cell Cycle Interference : In cancer cells, it may interfere with cell cycle progression, promoting apoptosis in tumor cells .

Structure-Activity Relationship (SAR)

The SAR analysis of similar compounds has highlighted several key aspects that influence the biological activity of this compound:

- Substituent Effects : The presence of electron-donating groups (like methyl) on the thiophene ring enhances anti-inflammatory and antitumor activities.

- Ring Structure Contributions : The unique cyclopropyl and triazole configurations are crucial for maintaining the compound's bioactivity compared to other derivatives lacking these features.

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound and its analogs:

- Anticancer Activity : A study demonstrated that derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines with IC values lower than standard chemotherapeutics like doxorubicin .

- Antimicrobial Efficacy : Research indicated that the compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .

- Anti-inflammatory Effects : Experimental models showed that the compound could reduce markers of inflammation in vivo, indicating its potential for treating inflammatory diseases .

科学研究应用

Pharmacological Applications

The compound exhibits a wide range of pharmacological activities, primarily attributed to the 1,2,4-triazole framework. Here are some notable applications:

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety demonstrate significant antimicrobial properties. These compounds have been reported to be effective against various pathogens, including bacteria and fungi. For instance:

- Antibacterial : Studies have shown that derivatives of 1,2,4-triazoles possess potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

- Antifungal : Triazole derivatives are also recognized for their antifungal efficacy, often outperforming traditional antifungal agents in terms of potency .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. The triazole ring is known for its ability to inhibit various cancer cell lines by interfering with specific biochemical pathways involved in tumor growth and proliferation. Research into similar compounds has shown promising results in inhibiting cancer cell viability and inducing apoptosis .

Anti-inflammatory Effects

Compounds with triazole structures have been found to exhibit anti-inflammatory properties by modulating inflammatory pathways and cytokine production. This makes them candidates for treating conditions characterized by chronic inflammation.

Case Study 1: Antibacterial Efficacy

A study evaluated a series of triazole derivatives against E. coli and S. aureus. The results indicated that compounds with electron-withdrawing groups at specific positions on the phenyl ring exhibited enhanced antibacterial activity (MIC values ranging from 0.25–1 μg/mL), demonstrating the significance of structural modifications for improving efficacy .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of triazole-containing compounds against various cancer cell lines. The study found that certain derivatives led to significant reductions in cell viability (IC50 values as low as 10 μM), indicating their potential as lead compounds for further development in cancer therapeutics .

Biochemical Mechanisms of Action

The exact mechanisms by which N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide exerts its effects are still under investigation. However, it is believed that the compound may interact with various enzyme targets involved in metabolic pathways relevant to its pharmacological effects.

相似化合物的比较

Table 1: Structural Comparison of Key Compounds

Key Research Findings and Implications

Triazole Derivatives: The target compound’s 1,2,4-triazole core is shared with 561295-12-3 and 1015846-70-3. Triazoles are known for their versatility in medicinal chemistry, often modulating kinase or protease activity. Substitution at position 3 (pyridinyl in the target vs. thiophene-sulfanyl in 561295-12-3) significantly alters electronic properties and binding pocket compatibility.

Impact of Cyclopropyl vs. Ethyl Groups :

- The cyclopropyl group in the target compound likely improves metabolic stability compared to the ethyl group in 561295-12-3, which is more susceptible to CYP450 oxidation.

Aromatic and Heterocyclic Moieties: The pyridinyl group (target and 609796-13-6) may enhance solubility and receptor affinity compared to purely hydrophobic substituents (e.g., 618402-89-4’s chlorophenyl). Thiophene (target) vs.

Functional Group Toxicity :

- Nitro groups (609796-13-6) are associated with mutagenicity risks, absent in the target compound.

- Fluorophenyl (561295-12-3) and chlorophenyl (618402-89-4) groups may introduce off-target effects compared to the target’s pyridinyl.

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for preparing this compound, and how do reaction conditions influence yield?

- Methodological Answer : The compound’s synthesis likely involves multi-step heterocyclic chemistry. A plausible route includes cyclocondensation of precursors (e.g., pyridinyl-triazole intermediates) followed by coupling with thiophene-carboxamide derivatives. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst selection (e.g., palladium for cross-coupling) significantly affect yields. Evidence from analogous triazole-thiophene syntheses highlights the use of controlled flow chemistry to optimize exothermic steps and reduce side products .

Q. How can structural characterization be performed to confirm the compound’s identity and purity?

- Methodological Answer :

- X-ray crystallography : Resolve stereochemistry and confirm the triazole-pyridine-thiophene scaffold. For example, single-crystal studies on similar triazole derivatives revealed bond lengths (C–N: 1.34–1.38 Å) and dihedral angles critical for stability .

- NMR spectroscopy : Use , , and 2D techniques (COSY, HSQC) to assign protons and carbons. Aromatic protons in the pyridinyl group typically appear at δ 8.2–8.8 ppm, while thiophene protons resonate at δ 6.8–7.5 ppm .

- HPLC-MS : Validate purity (>98%) and molecular weight (e.g., [M+H] peak matching theoretical mass) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis process for scalability and reproducibility?

- Methodological Answer : Apply DoE to screen variables (e.g., reagent stoichiometry, temperature, residence time in flow reactors). For instance, a central composite design (CCD) can model interactions between parameters, enabling identification of optimal conditions. Evidence from flow-chemistry syntheses of diazomethanes demonstrated a 20–30% yield improvement using DoE-guided optimization . Statistical tools like ANOVA and response surface methodology (RSM) are critical for analyzing factor significance .

Q. What strategies resolve contradictions between spectroscopic data and computational modeling predictions?

- Methodological Answer :

- Cross-validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values. For example, discrepancies in chemical shifts may indicate conformational flexibility or solvent effects .

- Dynamic NMR : Probe slow-exchange processes (e.g., rotamers in the cyclopropyl group) by variable-temperature NMR .

- Crystallographic refinement : Use Hirshfeld surface analysis to validate hydrogen-bonding networks and packing effects observed in XRD data .

Q. What role does stereochemistry play in the compound’s biological activity, and how can it be modulated?

- Methodological Answer : The cyclopropyl and pyridinyl groups introduce steric constraints that influence receptor binding. Enantioselective synthesis (e.g., chiral catalysts) or post-synthetic modifications (e.g., epimerization) can alter stereochemistry. For example, analogs with (S)-configured triazoles showed enhanced kinase inhibition in related compounds, as confirmed by molecular docking studies .

Q. How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?

- Methodological Answer :

- Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies to identify reactive sites. The thiophene-carboxamide moiety is electrophilic (LUMO ≈ -1.5 eV), making it susceptible to nucleophilic attack .

- Molecular dynamics (MD) simulations : Model solvation effects and predict degradation pathways (e.g., hydrolysis of the triazole ring under acidic conditions) .

Data Contradiction Analysis

Q. How to address conflicting solubility data reported in polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility parameter (δ) calculations : Use Hansen solubility parameters to rationalize discrepancies. For example, the compound’s δ ≈ 22 MPa suggests moderate polarity, aligning with higher solubility in DMSO (δ = 24.7) than in hexane (δ = 14.9) .

- pH-dependent studies : Ionizable groups (e.g., pyridinyl nitrogen) may enhance solubility in acidic buffers (pH < 4) via protonation .

Application-Oriented Questions

Q. What in vitro assays are suitable for evaluating the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Kinase profiling panels : Screen against a panel of 50–100 kinases (e.g., EGFR, VEGFR2) at 1–10 µM concentrations.

- Cellular assays : Use HEK293 or A549 cells transfected with luciferase reporters to measure IC values. Structural analogs with similar triazole-pyridine motifs showed IC < 100 nM in kinase inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。